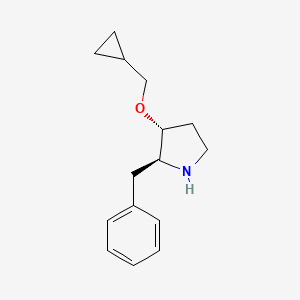![molecular formula C10H16N2O B8109732 N-Cyclobutyl-2-azabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B8109732.png)
N-Cyclobutyl-2-azabicyclo[2.1.1]hexane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclobutyl-2-azabicyclo[2.1.1]hexane-1-carboxamide is a nitrogen-containing heterocyclic compound. It is part of the azabicyclo[2.1.1]hexane family, which is known for its structural rigidity and unique three-dimensional shape. These properties make it a valuable scaffold in medicinal chemistry and drug design.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclobutyl-2-azabicyclo[2.1.1]hexane-1-carboxamide typically involves the cycloaddition of azabicyclo[1.1.0]butanes with styrenes under photochemical conditions . This reaction follows a polar-radical-polar relay strategy, where the key step is a photocatalytic atom-transfer-radical-addition (ATRA) reaction . Another method involves the strain-release-driven Friedel–Crafts spirocyclization of azabicyclo[1.1.0]butane-tethered (hetero)aryls .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Análisis De Reacciones Químicas
Types of Reactions
N-Cyclobutyl-2-azabicyclo[2.1.1]hexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the azabicyclo[2.1.1]hexane scaffold.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace existing substituents on the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-Cyclobutyl-2-azabicyclo[2.1.1]hexane-1-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its structural rigidity makes it useful in studying protein-ligand interactions.
Industry: It is used in the development of new materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-Cyclobutyl-2-azabicyclo[2.1.1]hexane-1-carboxamide involves its interaction with specific molecular targets. The compound’s rigid structure allows it to fit into binding sites of proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.1.1]hexanes: These compounds share a similar rigid structure but lack the nitrogen atom present in azabicyclo[2.1.1]hexanes.
Azabicyclo[1.1.0]butanes: These are smaller, more strained analogs that can be used as precursors in the synthesis of azabicyclo[2.1.1]hexanes.
Uniqueness
N-Cyclobutyl-2-azabicyclo[2.1.1]hexane-1-carboxamide is unique due to its combination of a cyclobutyl group and an azabicyclo[2.1.1]hexane scaffold. This combination provides a distinct three-dimensional shape and electronic properties, making it a valuable scaffold in drug design and other applications .
Propiedades
IUPAC Name |
N-cyclobutyl-2-azabicyclo[2.1.1]hexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c13-9(12-8-2-1-3-8)10-4-7(5-10)6-11-10/h7-8,11H,1-6H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWXSIYCOZVEBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C23CC(C2)CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1'-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]](/img/structure/B8109655.png)
![7-(Methoxymethyl)-2-((tetrahydro-2H-pyran-4-yl)methyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B8109658.png)
![N-isobutyl-2-(spiro[chroman-2,4'-piperidin]-4-yl)acetamide](/img/structure/B8109661.png)
![6-((Cyclopropylmethoxy)Methyl)-6,7,8,9-Tetrahydro-5H-Imidazo[1,2-A][1,4]Diazepine](/img/structure/B8109668.png)
![11-(3-Fluorophenyl)-8-oxa-2,11-diazaspiro[5.6]dodecane](/img/structure/B8109676.png)
![1-allyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine](/img/structure/B8109683.png)


![3,8-Diazabicyclo[3.2.1]octan-8-yl(furan-2-yl)methanone](/img/structure/B8109706.png)
![(3aS,8aR)-1-(methylsulfonyl)-N-phenyldecahydropyrrolo[2,3-d]azepine-3a-carboxamide](/img/structure/B8109717.png)
![4-(Pyridin-3-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one](/img/structure/B8109724.png)
![5-(Cyclopropylmethoxy)-2-azabicyclo[2.2.1]heptane](/img/structure/B8109728.png)
![2-(3,6-Diazabicyclo[3.2.1]octan-3-ylmethyl)thiazole](/img/structure/B8109730.png)
![1-((6,7,8,9-Tetrahydro-5H-Imidazo[1,2-A][1,4]Diazepin-6-Yl)Methyl)Pyrrolidin-2-One](/img/structure/B8109743.png)
